molecular formula C7H12O2S B017107 Thian-2-YL acetate CAS No. 14711-62-7

Thian-2-YL acetate

Cat. No. B017107
CAS RN: 14711-62-7
M. Wt: 160.24 g/mol
InChI Key: MFLYPOULZJHAIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Thian-2-yl acetate often involves multi-component reactions (MCRs) that are solvent- and metal-free, highlighting the efficiency and environmental friendliness of these processes. For example, a novel approach for the synthesis of indolizines from 2-(pyridin-2-yl)acetates demonstrates the versatility of using acetate derivatives in organic synthesis (Yang et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to Thian-2-yl acetate has been elucidated through crystallography, revealing intricate details such as hydrogen bonding, π-π stacking, and the conformation of cyclic systems. For instance, the crystal structure of a related compound showcases intermolecular hydrogen bonding and the boat conformation of the dihydrooxazepinone ring (Lee et al., 2009).

Chemical Reactions and Properties

Thian-2-yl acetate derivatives participate in various chemical reactions, including sulfur-assisted cascades and 1,3-dipolar cycloadditions, to yield structurally diverse products. Such reactions underscore the reactive flexibility and potential utility of these compounds in organic synthesis (Zhou et al., 2010).

Physical Properties Analysis

While specific studies on the physical properties of Thian-2-yl acetate itself were not found, research on related compounds often focuses on spectroscopic analysis (e.g., NMR, FT-IR, and X-ray crystallography) to deduce physical properties. These studies provide a basis for understanding the behavior and characteristics of Thian-2-yl acetate derivatives in different physical contexts.

Chemical Properties Analysis

The chemical properties of Thian-2-yl acetate derivatives, such as reactivity with various reagents and participation in novel synthetic pathways, have been a subject of interest. Investigations into reactions involving oxime acetates and xanthates, for example, highlight the chemical versatility and potential application of these compounds in the synthesis of thiazol-2-yl ethers (Zhu et al., 2018).

Scientific Research Applications

Synthesis and Characterization

  • Thian-2-yl acetate derivatives have been synthesized and characterized in various studies. For instance, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate was prepared from 2-bromothiophene through Grignard reaction, which is significant in organic chemistry experiments and contributes to scientific research and experimental skills development (Min, 2015).

Biological Activities and Toxicity

  • Thian-2-yl acetate derivatives have shown various biological activities. For example, compounds containing thiophene-2-yl in their structure exhibited analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. These compounds can also be intermediates in the synthesis of amides, hydrazides, ilidenhidrazides, and bicyclic structures. The acute toxicity study of such esters indicates they are practically non-toxic and low-toxic (Salionov, 2015).

Enzyme Inhibition Studies

  • In the context of medical chemistry, thian-2-yl acetate derivatives have been used in enzyme inhibition studies. For instance, a series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates were synthesized and tested for α-glucosidase and β-glucosidase inhibition activities, showing high percentage inhibition towards these enzymes (Babar et al., 2017).

Material Science Applications

  • Thian-2-yl acetate derivatives have also found applications in material science. For example, the synthesis of ferrocenated mono-, bis-, and di-thianes, which have potential applications in optical sensing of metals at low concentrations, demonstrates the versatility of these compounds (Srivastava et al., 2020).

Polymer Synthesis and Modification

  • In the field of polymer chemistry, thian-2-yl acetate derivatives have been utilized in thiol-yne reactions, an important tool for polymer synthesis and copolymer modification. This includes its use in network/gel syntheses, preparation of dendrimers, and surface modification (Lowe, 2014).

Biomedical Sensor Development

  • Thian-2-yl acetate compounds have been employed in the development of electrochemical sensors. For instance, poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) was used in an electrochemical hybridization sensor, showcasing its potential in biosensor technology (Cha et al., 2003).

Future Directions

While the future directions for Thian-2-yl acetate specifically are not mentioned in the search results, there are indications of future research directions in related fields. For instance, there is a discussion on future research directions for advancing IP-based fabrication processes and the development of efficient synthetic strategies for producing heterocyclic compounds .

properties

IUPAC Name

thian-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-6(8)9-7-4-2-3-5-10-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLYPOULZJHAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506302
Record name Thian-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thian-2-YL acetate

CAS RN

14711-62-7
Record name Thian-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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